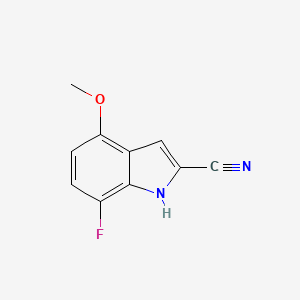

7-fluoro-4-methoxy-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methoxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c1-14-9-3-2-8(11)10-7(9)4-6(5-12)13-10/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPPJDPFGMCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379247-05-8 | |

| Record name | 7-fluoro-4-methoxy-1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to yield 4-(methoxymethyl)-2-methylindole . Another method involves the reaction of N-(2-fluorophenyl)-2-isoxazoline with concentrated sulfuric acid, followed by recrystallization from ethyl acetate to obtain the desired product .

Chemical Reactions Analysis

7-Fluoro-4-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile involves cyclization reactions to form the indole structure, potentially using methods like Fischer Indole Synthesis or Bartoli Indole Synthesis. These methods involve reacting hydrazine derivatives or nitroarenes with Grignard reagents.

Potential Applications

While specific data on this compound's mechanism of action remains limited, studies on similar compounds suggest potential biological activities, including anti-inflammatory and anticancer properties. The fluorine substituent may enhance lipophilicity, which facilitates cellular uptake.

Anticancer Activity

- Inhibition of Tubulin Polymerization: Indole derivatives, including those with a carbonitrile group, have demonstrated significant tubulin polymerization inhibitory activity . For instance, compound 1 (Figure 4) showed an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells . These compounds induce G2/M-phase cell cycle arrest, leading to apoptotic cell death .

- Reversal of Multidrug Resistance: Introducing electron-withdrawing fluorine substituents at specific positions of the indole ring can enhance the reversal activity of P-glycoprotein (P-gp) inhibitors . For example, fluorinated derivative 14b (5-F) showed promising reversal activity in MCF-7/ADR cells .

- Inhibition of VEGFR-2 Signaling: Some 4-fluoroindole derivatives are designed and synthesized to inhibit the VEGFR-2 signaling pathway, a promising approach for cancer treatment .

- Growth Inhibitory Activities on HCC Cells: Fluorinated indolin-2-one derivatives have shown growth inhibitory activities on HCC cells. The 6-monofluorinated indolin-2-one 16l was found to be the most potent compound in a series, with IC50 values of 0.09 μM (HuH7) and 0.36 μM (Hep3B), superior to sunitinib and sorafenib .

Antimicrobial Activity

Indole-containing metal complexes have shown superior inhibitory properties against S. aureus and E. coli bacteria compared to the ligands alone .

Case Studies and Research Findings

- Indole-Containing Metal Complexes: Researchers have explored the use of indole-containing metal complexes to enhance biological activity. For example, ligands L1a and L1b were found to be the most potent derivatives against MCF-7 cells (IC50 in the low-micromolar range) and HCT-116 cell lines .

- N-Alkoxy I3C Derivatives: N-alkoxy I3C derivatives have shown increased efficacy in growth arrest of indole-treated human breast cancer cells. N-butoxy I3C, for example, demonstrated a 470-fold lower concentration for half-maximal growth arrest responses compared to I3C .

Handling and Safety Precautions

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 7-fluoro-4-methoxy-1H-indole-2-carbonitrile with analogous indole derivatives reported in the literature:

Key Observations:

- Fluorine Position : Fluorine at position 7 (target compound) vs. position 5 () alters electronic effects. The 7-fluoro substituent may enhance π-stacking interactions in drug-receptor binding compared to 5-fluoro derivatives .

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers metabolic stability over carboxylic acid derivatives (e.g., 7-bromo-4-fluoro-1H-indole-2-carboxylic acid ), which are prone to ionization at physiological pH.

- Methoxy Group: The 4-methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., bromo in ), critical for bioavailability.

Physicochemical and Spectral Comparisons

Melting Points and Stability:

- The target compound’s melting point is expected to be >200°C (inferred from similar nitrile-containing indoles, e.g., 250–252°C for 3-(4-fluorophenyl)-5-hydroxy-1H-benzo[g]indole-4-carbonitrile ).

- In contrast, amide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit lower melting points (249–250°C) due to reduced crystallinity .

Spectral Data:

Biological Activity

Overview

7-Fluoro-4-methoxy-1H-indole-2-carbonitrile is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The presence of the fluorine atom and the methoxy group enhances its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Fluorine atom at the 7-position, which can enhance lipophilicity and influence receptor binding.

- Methoxy group at the 4-position, which may affect the compound's electronic properties and solubility.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that indole derivatives had promising antiproliferative effects against human colon carcinoma cell lines, with IC50 values comparable to established anticancer drugs .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (colon) | TBD | |

| Indole Derivative A | MCF-7 (breast) | 5.0 | |

| Indole Derivative B | PC-3 (prostate) | 10.0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways associated with tumor growth.

Study on Anticancer Activity

In a recent study, researchers synthesized several indole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in vitro. The study utilized MTT assays to determine cell viability and apoptosis assays to evaluate the mechanism of cell death .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related indole compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.